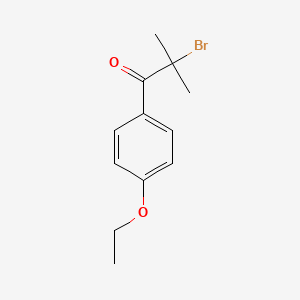

2-Bromo-1-(4-ethoxyphenyl)-2-methyl-1-propanone

Beschreibung

2-Bromo-1-(4-ethoxyphenyl)-2-methyl-1-propanone (CAS: 345352-38-7) is a brominated aromatic ketone with the molecular formula C₁₂H₁₅BrO₂ and an average molecular weight of 271.14 g/mol. The compound features a 4-ethoxyphenyl group attached to a propanone backbone, where the adjacent carbon to the carbonyl bears a bromine atom and a methyl group. This structural configuration imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and specialty chemicals . The ethoxy group (-OCH₂CH₃) enhances solubility in polar solvents due to its electron-donating nature, while the bromine and methyl groups contribute to steric hindrance, influencing reaction pathways .

Eigenschaften

Molekularformel |

C12H15BrO2 |

|---|---|

Molekulargewicht |

271.15 g/mol |

IUPAC-Name |

2-bromo-1-(4-ethoxyphenyl)-2-methylpropan-1-one |

InChI |

InChI=1S/C12H15BrO2/c1-4-15-10-7-5-9(6-8-10)11(14)12(2,3)13/h5-8H,4H2,1-3H3 |

InChI-Schlüssel |

XEBIFJUGGBFCHU-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=CC=C(C=C1)C(=O)C(C)(C)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-ethoxyphenyl)-2-methyl-1-propanone typically involves the bromination of 1-(4-ethoxyphenyl)-2-methyl-1-propanone. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions often include maintaining a low temperature to control the reactivity of bromine and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-1-(4-ethoxyphenyl)-2-methyl-1-propanone may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-1-(4-ethoxyphenyl)-2-methyl-1-propanone undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium thiolate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products

Substitution: Formation of substituted derivatives such as 2-methoxy-1-(4-ethoxyphenyl)-2-methyl-1-propanone.

Reduction: Formation of 2-bromo-1-(4-ethoxyphenyl)-2-methyl-1-propanol.

Oxidation: Formation of 2-bromo-1-(4-ethoxyphenyl)-2-methyl-1-propanoic acid.

Wissenschaftliche Forschungsanwendungen

2-Bromo-1-(4-ethoxyphenyl)-2-methyl-1-propanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Wirkmechanismus

The mechanism of action of 2-Bromo-1-(4-ethoxyphenyl)-2-methyl-1-propanone involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.

Pathways Involved: It may affect cellular signaling pathways, leading to changes in gene expression, protein synthesis, and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Substituent Effects on Reactivity and Properties

Electron-Donating vs. Electron-Withdrawing Groups

- The 4-ethoxy group in the target compound donates electrons via resonance, activating the aromatic ring toward electrophilic substitution. This contrasts with chloro () and difluoro () analogs, where electron-withdrawing substituents deactivate the ring, directing reactions to meta positions .

- Methoxy () and ethoxy groups improve solubility in polar solvents, whereas ethyl () and methylsulfanyl () substituents reduce polarity, favoring hydrophobic environments .

Steric and Steric Effects The methyl group adjacent to bromine in the target compound increases steric hindrance, slowing nucleophilic attacks at the carbonyl carbon. This effect is absent in simpler analogs like 2-bromo-1-(4-methoxyphenyl)ethanone (), which lacks the methyl group . Iodo substituents () introduce heavy atom effects, useful in crystallography and photochemical applications, but increase molecular weight and cost .

Halogen Influence

Biologische Aktivität

2-Bromo-1-(4-ethoxyphenyl)-2-methyl-1-propanone is a synthetic compound characterized by its unique chemical structure, which includes a bromine atom, an ethoxy group, and a carbonyl group. These structural features contribute to its potential biological activities, including antioxidant, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound based on diverse research findings.

The molecular formula for 2-Bromo-1-(4-ethoxyphenyl)-2-methyl-1-propanone is C12H15BrO2. The presence of the bromine atom enhances the compound's reactivity, while the ethoxy and carbonyl groups are critical for its interaction with biological targets.

Antioxidant Activity

Research has indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that derivatives of related compounds demonstrate superior antioxidant activity compared to well-known antioxidants like ascorbic acid. The DPPH radical scavenging method is commonly employed to assess antioxidant capacity, revealing that certain derivatives can outperform ascorbic acid by approximately 1.4 times in antioxidant activity .

Table 1: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (IC50) | Comparison to Ascorbic Acid |

|---|---|---|

| Compound A | 0.75 mg/mL | 1.4 times higher |

| Compound B | 0.85 mg/mL | 1.35 times higher |

| 2-Bromo-1-(4-ethoxyphenyl)-2-methyl-1-propanone | TBD | TBD |

Anticancer Activity

The anticancer potential of 2-Bromo-1-(4-ethoxyphenyl)-2-methyl-1-propanone has been explored through various in vitro assays. The MTT assay is a standard method used to evaluate cytotoxicity against different cancer cell lines, including breast (MCF-7) and glioblastoma (U-87) cells. Preliminary findings suggest that compounds with similar structural motifs exhibit moderate to high cytotoxic effects against these cell lines, indicating potential as anticancer agents .

Case Study: Cytotoxicity Assay Results

In a study assessing the cytotoxic effects of various brominated compounds on MCF-7 and U-87 cells, the results indicated that:

- MCF-7 Cells : IC50 values ranged from 20 to 50 μM.

- U-87 Cells : IC50 values ranged from 15 to 40 μM.

These findings suggest that structural modifications can significantly enhance the anticancer efficacy of related compounds.

Antimicrobial Activity

The antimicrobial properties of 2-Bromo-1-(4-ethoxyphenyl)-2-methyl-1-propanone have also been investigated. Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) indicating their potential as antimicrobial agents.

Table 2: Antimicrobial Activity Overview

| Microorganism | MIC (μg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 5 | High |

| Escherichia coli | 10 | Moderate |

| Candida albicans | 15 | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.